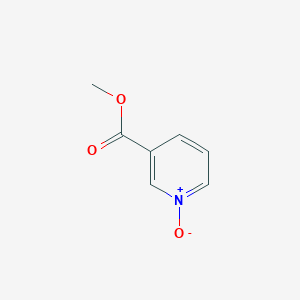

Methyl nicotinate 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-oxidopyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(9)6-3-2-4-8(10)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBKAFFMAQAFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15905-18-7 | |

| Record name | 3-Pyridinecarboxylic acid, methyl ester, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl nicotinate 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within the methyl nicotinate (B505614) 1-oxide molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For methyl nicotinate 1-oxide, characteristic absorption bands are expected for the N-oxide group, the ester functionality, and the aromatic pyridine (B92270) ring.

The N-oxide group (N⁺-O⁻) typically exhibits a strong stretching vibration. In related pyridine N-oxide compounds, this N-O stretching band is one of the most intense and characteristic, often appearing in the 1200-1300 cm⁻¹ region. The exact frequency can be influenced by the electronic effects of other substituents on the pyridine ring.

The ester group (-COOCH₃) gives rise to several distinct bands. The most prominent is the carbonyl (C=O) stretching vibration, which is expected to be very strong and typically appears in the range of 1720-1740 cm⁻¹. Additionally, C-O stretching vibrations from the ester linkage are expected between 1100 and 1300 cm⁻¹.

The aromatic pyridine ring itself produces characteristic signals, including C-H stretching vibrations above 3000 cm⁻¹ and various C-C and C-N ring stretching vibrations in the 1400-1600 cm⁻¹ region. C-H out-of-plane bending vibrations are also anticipated in the 750-1000 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Pyridine Ring) | 3010 - 3100 |

| C=O Stretch | Ester | 1720 - 1740 |

| C-C/C-N Stretch | Aromatic (Pyridine Ring) | 1400 - 1600 |

| N-O Stretch | N-Oxide | 1200 - 1300 |

| C-O Stretch | Ester | 1100 - 1300 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In this compound, the symmetric vibrations of the pyridine ring are expected to produce strong signals in the Raman spectrum. Similar to FT-IR, characteristic bands for the N-O, C=O, and C-H bonds would be present, though their relative intensities may differ significantly. For instance, the symmetric breathing mode of the pyridine ring often gives a very intense Raman band.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed structural map can be constructed.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine ring and the methyl group of the ester. The N-oxide group significantly influences the electronic distribution in the pyridine ring, causing notable shifts in the proton signals compared to the parent methyl nicotinate. The electron-withdrawing nature of the N⁺-O⁻ group tends to deshield the ring protons, particularly those at the ortho (C2, C6) and para (C4) positions, shifting them downfield.

The protons on the pyridine ring (H-2, H-4, H-5, and H-6) will appear as a complex set of multiplets due to spin-spin coupling. The methyl protons (-OCH₃) will appear as a sharp singlet, typically in the 3.8-4.0 ppm range, as they have no adjacent protons to couple with.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-2 | Pyridine Ring | ~8.5 - 8.8 | Doublet or Doublet of Doublets |

| H-4 | Pyridine Ring | ~7.8 - 8.2 | Triplet or Doublet of Doublets |

| H-5 | Pyridine Ring | ~7.4 - 7.7 | Triplet or Doublet of Doublets |

| H-6 | Pyridine Ring | ~8.3 - 8.6 | Doublet or Doublet of Doublets |

Note: Predicted values are based on trends observed for related substituted pyridine N-oxides.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The formation of the N-oxide has a profound and predictable effect on the chemical shifts of the pyridine ring carbons. cdnsciencepub.com Studies on various pyridine N-oxide derivatives show that the C2, C4, and C6 carbons experience an upfield shift (to lower ppm values), while the C3 and C5 carbons undergo a downfield shift (to higher ppm values) compared to the non-oxidized pyridine. cdnsciencepub.comrsc.orgrsc.org This is attributed to the increased electron density at the ortho and para positions due to the resonance contribution of the N⁺-O⁻ group. cdnsciencepub.com

The ester group will show two characteristic signals: one for the carbonyl carbon (C=O) in the highly deshielded region of 160-170 ppm, and one for the methoxy (B1213986) carbon (-OCH₃) around 50-55 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-2 | Pyridine Ring | ~140 - 145 |

| C-3 | Pyridine Ring | ~130 - 135 |

| C-4 | Pyridine Ring | ~125 - 130 |

| C-5 | Pyridine Ring | ~128 - 133 |

| C-6 | Pyridine Ring | ~135 - 140 |

| C=O | Ester Carbonyl | ~163 - 168 |

Note: Predicted values are based on trends observed for related substituted pyridine N-oxides. cdnsciencepub.comrsc.orgpsu.edu

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound with high accuracy. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition. The calculated exact mass of this compound (C₇H₇NO₃) is 153.04259 Da. nih.gov

Under electron ionization (EI), the molecule will fragment in a characteristic pattern. While specific experimental data is not widely available, likely fragmentation pathways can be predicted based on the structure. The molecular ion peak [M]⁺ would be observed at m/z 153. Key fragmentation steps would likely include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 122, or the loss of the entire methoxycarbonyl radical (·COOCH₃) resulting in a fragment at m/z 94. Another potential fragmentation is the loss of an oxygen atom from the N-oxide group to yield the molecular ion of methyl nicotinate at m/z 137.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion/Fragment | Proposed Identity |

|---|---|---|

| 153 | [M]⁺ | Molecular Ion |

| 137 | [M-O]⁺ | Loss of Oxygen |

| 122 | [M-OCH₃]⁺ | Loss of Methoxy Group |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While specific crystallographic data for this compound (the 3-carboxylate isomer) is not extensively detailed in the reviewed literature, a comprehensive study has been conducted on its isomer, Methyl isonicotinate (B8489971) 1-oxide (the 4-carboxylate isomer). The analysis of this closely related compound offers valuable insights into the likely structural characteristics of the nicotinate derivative.

In the study of Methyl isonicotinate 1-oxide, single-crystal X-ray diffraction revealed that the compound crystallizes in the monoclinic space group P2₁/c. The benzene (B151609) ring and the methyl ester group are nearly coplanar, with a very small dihedral angle between them of 3.09 (9)°. The N-O bond length, a key feature of the N-oxide group, was found to be 1.292 (2) Å. The crystal structure is stabilized by intermolecular C—H···O hydrogen bonds, which link the molecules to form layers.

Table 1: Crystal Data and Structure Refinement for Methyl isonicotinate 1-oxide

| Parameter | Value |

| Empirical Formula | C₇H₇NO₃ |

| Formula Weight | 153.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.291 (2) |

| b (Å) | 14.075 (4) |

| c (Å) | 7.162 (2) |

| β (°) | 93.38 (3) |

| Volume (ų) | 716.2 (3) |

| Z | 4 |

| Temperature (K) | 298 |

| R-factor | 0.060 |

| wR-factor | 0.180 |

| Data sourced from a study on Methyl isonicotinate 1-oxide, an isomer of this compound. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for separating, identifying, and quantifying components in a mixture. It is widely used for assessing the purity of chemical compounds and for monitoring their degradation over time under various conditions.

While specific HPLC studies focused exclusively on this compound are not detailed, extensive research on the parent compound, Methyl nicotinate , provides a robust framework for how such analyses are conducted. These studies are critical for establishing the stability of the core molecular structure.

The chromatographic conditions used in such a study are meticulously defined to ensure reproducible and accurate results.

Table 2: Example HPLC Parameters for the Analysis of Methyl Nicotinate

| Parameter | Condition |

| Separator Column | Supelcosil™ LC-18 (25 cm length, 4.6 mm internal diameter, 5 µm particle size) |

| Eluant (Mobile Phase) | 25% v/v methanol (B129727) in water |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 263 nm |

| Injection Volume | 20 µL |

| Parameters are based on a stability study of Methyl nicotinate. |

Under these conditions, the different components of the sample are separated based on their affinity for the stationary phase, resulting in distinct retention times.

Table 3: Retention Times and Limits of Detection for Methyl Nicotinate and its Degradation Product

| Compound | Retention Time (minutes) | Limit of Detection (µg/mL) |

| Nicotinic Acid | 1.4 | 0.04 |

| Methyl Nicotinate | 7.3 | 0.05 |

| Data from a stability study of Methyl nicotinate. |

This HPLC methodology demonstrates a precise and reliable means for assessing the purity of the nicotinate structure and quantifying its degradation products. Similar principles and methods would be directly applicable to the purity assessment and degradation studies of this compound, allowing for the identification and quantification of impurities or degradants that may form under various stress conditions (e.g., thermal, photolytic, hydrolytic).

Reactivity and Reaction Mechanistic Studies

Oxidation-Reduction Behavior of the N-Oxide Moiety

The N-oxide moiety in Methyl nicotinate (B505614) 1-oxide imparts a rich redox chemistry, allowing it to function as both an oxidizing agent and a substrate for reduction. This dual reactivity is a cornerstone of pyridine (B92270) N-oxide chemistry.

Role as an Oxidant: The N-O bond is relatively weak and can act as a nucleophilic oxygen source, transferring its oxygen atom to a suitable substrate. This property is frequently exploited in organic synthesis, particularly in metal-catalyzed reactions. For instance, pyridine N-oxides are used as mild and efficient oxidants for the conversion of alkynes to α-dicarbonyl compounds and for the oxidation of allenes, often in the presence of gold or ruthenium catalysts. The mechanism typically involves the coordination of the substrate to the metal center, followed by nucleophilic attack by the N-oxide oxygen.

Reduction (Deoxygenation): The most common reaction of the N-oxide group is its reduction back to the parent pyridine. This deoxygenation can be achieved through a variety of methods, both chemical and catalytic. The choice of reagent can be tailored based on the presence of other functional groups in the molecule. For example, highly chemoselective deoxygenations can be performed using phosphorus compounds like phosphorus trichloride (B1173362) (PCl₃) at room temperature, which often leave other reducible groups, such as esters or alkenes, intact. epa.gov Other common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or reduction with metals such as zinc in the presence of an acid or ammonium (B1175870) salts. epa.gov In metabolic studies, titanium(III) chloride (TiCl₃) is used as a selective reductant to confirm the presence of N-oxide metabolites by converting them back to their parent amine forms. google.com

| Reagent/System | Typical Conditions | Selectivity/Notes |

|---|---|---|

| Phosphorus Trichloride (PCl₃) | Room temperature, various solvents (e.g., CH₂Cl₂, CHCl₃) | Highly chemoselective; rapid reaction. epa.gov |

| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Pd/C catalyst, various solvents (e.g., EtOH, MeOH) | Effective but may also reduce other functional groups (e.g., nitro groups, alkenes). epa.gov |

| Zinc Metal (Zn) | Acidic conditions (e.g., Zn/AcOH) or with ammonium salts (e.g., Zn/NH₄Cl) | A practical and often quantitative method. epa.gov |

| Titanium(III) Chloride (TiCl₃) | Aqueous or organic solvents | Used analytically for selective reduction in biological matrices. google.com |

Hydrolysis Mechanisms of the Ester Functional Group

The methyl ester group of Methyl nicotinate 1-oxide is susceptible to hydrolysis, yielding nicotinic acid 1-oxide and methanol (B129727). This reaction can proceed via acid-catalyzed, base-catalyzed, or neutral pathways, with the rate and mechanism being significantly influenced by the electronic properties of the N-oxide moiety.

The N-oxide group acts as a strong electron-withdrawing group through both resonance and inductive effects. This withdrawal of electron density from the pyridine ring makes the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack. Consequently, both acid- and base-catalyzed hydrolysis of this compound are expected to be significantly faster than that of its parent compound, methyl nicotinate.

Acid-Catalyzed Hydrolysis: In acidic media, the mechanism is typically a bimolecular acyl-oxygen cleavage (AAC2). The reaction is initiated by the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. The presence of the electron-withdrawing N-oxide group facilitates this nucleophilic attack, leading to an enhanced rate of hydrolysis.

Reactivity in Derivatization Reactions

The presence of the N-oxide group dramatically alters the reactivity of the pyridine ring, making this compound a versatile substrate for various derivatization reactions. The N-oxide activates the ring, particularly at the C2 (ortho) and C4 (para) positions, towards both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution: The N-oxide group strongly activates the C2 and C4 positions for nucleophilic attack by withdrawing electron density. This allows for reactions that are difficult or impossible with the parent pyridine. A classic example is the reaction with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), which introduces chlorine atoms primarily at the 2- and 4-positions. semanticscholar.org Similarly, reaction with acetic anhydride (B1165640) can lead to the formation of a 2-acetoxy derivative. epa.gov

Electrophilic Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic substitution, the N-oxide functionality enhances the electron density at the C4 position through resonance donation from the oxygen atom. This directing effect enables reactions like nitration, which occurs selectively at the 4-position under conditions that would not affect the parent ester. msudenver.edu

C-H Functionalization: Modern synthetic methods have utilized the N-oxide group as a directing group for transition metal-catalyzed C-H activation. This allows for the direct introduction of aryl, alkyl, and acyl groups at the C2 position of the pyridine ring, providing efficient routes to complex derivatives. viu.ca

Metallation: The protons at the C2 position are acidified by the adjacent N-oxide group, allowing for deprotonation by strong bases like lithium diisopropylamide (LDA) or Grignard reagents. The resulting organometallic intermediate can then react with various electrophiles to introduce substituents at the C2 position. epa.gov

| Reaction Type | Reagent(s) | Position of Functionalization | Product Type |

|---|---|---|---|

| Nucleophilic Chlorination | POCl₃ or SO₂Cl₂ | C2 and/or C4 | Chloro-substituted pyridine semanticscholar.org |

| Acetoxylation | Acetic Anhydride (Ac₂O) | C2 | 2-Acetoxypyridine derivative epa.gov |

| Electrophilic Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitropyridine N-oxide derivative msudenver.edu |

| Palladium-Catalyzed C-H Arylation | Ar-X, Pd catalyst | C2 | 2-Arylpyridine N-oxide derivative viu.ca |

| Directed Ortho-Metallation | 1. Strong Base (e.g., LDA) 2. Electrophile (E⁺) | C2 | 2-Substituted pyridine N-oxide derivative epa.gov |

Investigation of Substituent Effects on Reaction Pathways

The rates and regioselectivity of reactions involving this compound are highly dependent on the electronic nature of any additional substituents on the pyridine ring. The principles of physical organic chemistry, particularly the Hammett equation, can be used to quantify these effects. The Hammett equation (log(k/k₀) = ρσ) relates the rate constant (k) of a reaction for a substituted compound to a reference rate constant (k₀) through substituent constants (σ) and a reaction constant (ρ).

Research on substituted 2-carboxypyridine N-oxides reacting with diazodiphenylmethane (B31153) has demonstrated a clear correlation with Hammett σ values. rsc.org This indicates that the electronic effects of substituents are transmitted effectively through the pyridine N-oxide ring system.

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN placed elsewhere on the ring would further increase the electrophilicity of the ring carbons. This would significantly accelerate the rate of nucleophilic aromatic substitution at the C2, C4, and C6 positions. Conversely, EWGs would decelerate the rate of electrophilic substitution at C4.

Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -NH₂ would decrease the electrophilicity of the ring. This would slow down nucleophilic substitution reactions but would enhance the rate of electrophilic substitution at the C4 position.

The reaction constant, ρ, provides insight into the nature of the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (i.e., negative charge is building up in the transition state), which is typical for nucleophilic aromatic substitution. A negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge buildup), as seen in electrophilic aromatic substitution. For the reaction of 4-substituted 2-carboxypyridine N-oxides, a positive ρ value of 1.340 was observed, consistent with a mechanism where proton transfer from the carboxylic acid is the rate-determining step, a process facilitated by electron-withdrawing substituents that increase the acid's strength. rsc.org

Enzymatic Biotransformation Mechanisms of Related Pyridine N-Oxides

In biological systems, the primary metabolic pathway for aromatic heterocyclic N-oxides is reductive biotransformation, converting the N-oxide back to its corresponding tertiary amine. This process is predominantly carried out by enzyme systems located in the liver.

The reduction of pyridine N-oxides can be catalyzed by several key enzyme systems:

Cytochrome P450 (CYP) System: While best known for oxidation reactions, the CYP system can also catalyze reductions, particularly under low oxygen (hypoxic) conditions. The reduction can be mediated non-enzymatically by the reduced heme moiety of the cytochrome P450 protein, requiring a reduced flavin as a cofactor.

Aldehyde Oxidase (AO) and Xanthine Oxidase (XO): These molybdenum-containing enzymes are well-known for their ability to reduce a wide variety of N-heterocyclic compounds, including N-oxides. For example, the related compound nicotinamide (B372718) N-oxide is readily reduced by these enzymes. researchgate.net They are considered major contributors to the in vivo reduction of N-oxides.

Flavin-dependent Reductases: Studies have shown that pyridine N-oxide derivatives can be effective substrates for single-electron flavin-dependent enzymes, highlighting another potential pathway for their bioreduction.

This reductive metabolism is of significant pharmacological interest. Many N-oxide compounds are developed as prodrugs; they are administered in the less active N-oxide form and are then reduced in the body, often in specific tissues like hypoxic tumor environments, to release the active parent drug. rsc.org

| Enzyme System | Location | Mechanism/Cofactor | Relevance |

|---|---|---|---|

| Cytochrome P450 (CYP) | Liver (microsomes) | Reduction by heme moiety; requires reduced flavin. | Major drug-metabolizing system; active under hypoxic conditions. |

| Aldehyde Oxidase (AO) | Liver (cytosol) | Molybdenum-containing enzyme. researchgate.net | Key enzyme for reducing N-heterocyclic compounds. |

| Xanthine Oxidase (XO) | Liver (cytosol) | Molybdenum-containing enzyme. researchgate.net | Broad substrate specificity for N-oxides. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. DFT calculations have been instrumental in elucidating the structural and electronic properties of methyl nicotinate (B505614) and nicotinic acid N-oxide, providing a reliable theoretical foundation for understanding Methyl nicotinate 1-oxide. mdpi.comnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For methyl nicotinate, the HOMO-LUMO energy gap has been calculated to be approximately 5.0019 eV. researchgate.net This significant energy gap indicates a high degree of stability for the molecule. The HOMO is the orbital from which an electron is most readily donated, while the LUMO is the orbital that most readily accepts an electron. The distribution of these orbitals provides insight into the regions of the molecule that are electron-rich and electron-poor.

In a study on nicotinic acid N-oxide, another close analogue, DFT calculations were employed to determine the HOMO and LUMO energies, which are fundamental to understanding its electronic transitions. uky.edu

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Methyl Nicotinate | - | - | 5.0019 researchgate.net |

A comprehensive data table for this compound is not available in the searched literature. The provided data is for a closely related compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acs.org The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In computational studies of methyl nicotinate, the MEP surface reveals that the most negative potential is localized around the oxygen atoms of the ester group and the nitrogen atom of the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. mdpi.comresearchgate.net Conversely, the hydrogen atoms of the aromatic ring and the methyl group exhibit positive potential, making them susceptible to nucleophilic attack. worldscientific.com This charge distribution is a key determinant of how the molecule interacts with other chemical species.

For nicotinic acid N-oxide, the presence of the N-oxide oxygen atom introduces a significant region of negative electrostatic potential, influencing its interaction with other molecules. uky.edu

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, with the strength of these interactions, known as hyperconjugative interactions, indicating the extent of electron delocalization and contributing to molecular stability.

NBO analysis performed on methyl nicotinate has been used to understand the intramolecular charge transfer and the stability arising from hyperconjugation. mdpi.com These studies help in quantifying the delocalization of electron density from lone pairs and bonding orbitals into antibonding orbitals.

In related pyridine N-oxide systems, NBO analysis has confirmed the electronic effects and the nature of bonding, including hydrogen bonding in complexes.

Fukui functions are a powerful tool within DFT for identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

For methyl nicotinate, Fukui function analysis has been employed to pinpoint the specific atoms that are most susceptible to attack. researchgate.networldscientific.com The sites for electrophilic attack (where an electron is accepted) and nucleophilic attack (where an electron is donated) can be precisely determined, providing a more refined picture of reactivity than MEP analysis alone. worldscientific.com

Topological analysis of the electron density, through methods like Atoms in Molecules (AIM) and the Electron Localization Function (ELF), provides a deeper understanding of the nature of chemical bonds. researchgate.net

The AIM theory allows for the partitioning of a molecule into atomic basins and the characterization of bond paths and critical points in the electron density, which can distinguish between covalent and ionic interactions. worldscientific.com ELF provides a measure of the likelihood of finding an electron pair in a given region of space, offering insights into the localization of electrons in bonds and lone pairs.

For methyl nicotinate, AIM and ELF analyses have been used to investigate the topology of the molecule and characterize the interactions within it. researchgate.net

Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. These theoretical spectra are invaluable for interpreting experimental data and for assigning specific spectral features to particular molecular motions or electronic transitions.

Theoretical IR and Raman spectra for methyl nicotinate have been calculated using DFT methods, and the vibrational modes have been assigned. mdpi.comresearchgate.net This allows for a detailed understanding of the molecule's vibrational properties.

Similarly, the UV-Vis spectrum of methyl nicotinate has been explored using Time-Dependent DFT (TD-DFT), providing insights into its electronic transitions. researchgate.net For nicotinic acid N-oxide, theoretical UV spectra have also been simulated and show good agreement with experimental data. uky.edu

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme. This method is crucial in drug discovery and molecular biology for understanding ligand-receptor interactions. While specific docking studies targeting this compound are limited in published literature, research on nicotinic acid N-oxide offers significant insights into how the core structure might interact with enzyme binding sites.

One such study investigated the electronic structure and molecular docking characteristics of niacin (nicotinic acid) and its derivatives, including nicotinic acid N-oxide, with lipoproteins. dergipark.org.tr The research focused on human apolipoprotein A-I (PDB ID: 1av1), a key protein for transporting cholesterol in the blood. dergipark.org.tr Using Density Functional Theory (DFT) at the B3LYP/6-311(d, p) level, the study calculated electronic features and then performed molecular docking to determine binding affinities. dergipark.org.trdergipark.org.tr The investigation aimed to understand how modifications, such as the N-oxide group, influence the binding characteristics. dergipark.org.tr

Another study identified nicotinic acid analogues, including nicotinic acid N-oxide, as ligands for Carbonic Anhydrase III (CAIII). researchgate.net Docking simulations were used to model the interaction within the enzyme's active site. The results indicated that the carboxylate group of nicotinic acid is essential for binding, as it forms a coordinate bond with the zinc ion (Zn²⁺) in the active site. The docked pose of nicotinic acid N-oxide revealed specific hydrogen-bonding interactions that contribute to its binding affinity. researchgate.net These findings suggest that this compound, retaining the core pyridine N-oxide structure, could exhibit analogous interactions with metalloenzymes.

The table below summarizes the key findings from molecular docking studies on the related compound, Nicotinic acid N-oxide.

| Ligand | Target Enzyme | PDB ID | Key Interactions | Computational Method |

| Nicotinic acid N-oxide | Human Apolipoprotein A-I | 1av1 | Investigation of binding affinity based on electronic structure. | DFT (B3LYP/6-311(d, p)), Molecular Docking |

| Nicotinic acid N-oxide | Carbonic Anhydrase III | - | Coordinate bond with active site Zn²⁺ ion; Hydrogen bonding. | Molecular Docking |

This table is based on data for Nicotinic acid N-oxide, the parent compound of this compound. dergipark.org.trresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical relationships that correlate the chemical structure of a compound with its reactivity. These models are predictive tools used to estimate the reactivity of new or untested compounds. A QSRR study typically involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to build a regression model against experimentally determined reactivity data.

For instance, research has been conducted on other classes of compounds, such as s-triazine derivatives, using a Quantitative Structure-Retention Relationship (a subset of QSRR) approach. researchgate.net In these studies, chromatographic retention was correlated with physicochemical parameters relevant to pharmacokinetics. researchgate.net Such a methodology could theoretically be applied to this compound and its analogues.

The development of a QSRR model for this compound would involve the following hypothetical steps:

Dataset Assembly: A series of compounds including this compound and structurally similar molecules with known experimental reactivity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These could include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies (Highest Occupied/Lowest Unoccupied Molecular Orbital).

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's E_s).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation linking the descriptors to reactivity would be generated and rigorously validated.

While a specific, validated QSRR model for this compound is not currently published, theoretical investigations on nicotinic acid N-oxide using DFT provide the foundational electronic parameters, such as orbital energies and molecular electrostatic potential maps, that would be essential inputs for any future QSRR study. researchgate.net

Synthesis and Exploration of Methyl Nicotinate 1 Oxide Derivatives and Analogs

Design Principles for N-Oxide Containing Nicotinic Acid Derivatives

The introduction of an N-oxide group to a nicotinic acid derivative like methyl nicotinate (B505614) is a deliberate design strategy to modulate its physicochemical and biological properties. The N-oxide functionality, characterized by a highly polar N⁺–O⁻ bond, significantly influences the molecule's characteristics. acs.orgnih.gov

Key design principles include:

Enhanced Solubility: The high polarity of the N⁺–O⁻ bond allows for the formation of strong hydrogen bonds, which can increase the water solubility of the parent molecule. acs.org This is a critical factor in various applications, including pharmaceutical design.

Modulation of Electronic Properties: The N-oxide group can act as either an electron-donating or electron-withdrawing group depending on the molecular context. mdpi.com This electronic modulation can alter the reactivity of the pyridine (B92270) ring and its substituents. For instance, electrochemical studies on some Ir(III) complexes have shown that the N-oxide group acts as an electron-withdrawing group, anodically shifting the reduction potential. mdpi.com

Altered Membrane Permeability: The increased polarity and hydrogen bonding capacity of N-oxides can decrease their ability to permeate biological membranes. acs.org This property can be exploited in drug design to control the distribution of a molecule.

Bioreductive Activation: Aromatic N-oxides can be enzymatically reduced in vivo, particularly in low-oxygen (hypoxic) environments. acs.orgnih.gov This principle is the foundation for designing hypoxia-activated prodrugs, where a less active N-oxide precursor is converted to a more active species in target tissues like tumors. mdpi.comontosight.ai

Bioisosterism: The N-oxide motif can be used as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's pharmacological and physicochemical properties. nih.gov

The design of these derivatives is a strategic process aimed at creating molecules with tailored properties for specific chemical or biological applications.

Synthesis of Modified Pyridine N-Oxide Scaffolds

The synthesis of pyridine N-oxides is a fundamental transformation in organic chemistry. The most common method involves the direct oxidation of the nitrogen atom in the pyridine ring. researchgate.net

Common oxidizing agents and methods include:

Hydrogen Peroxide (H₂O₂): This is an attractive reagent due to its cost-effectiveness and the production of water as the only byproduct. acs.org The oxidation of tertiary amines, including pyridines, with H₂O₂ can be performed on both laboratory and industrial scales. acs.org The reaction can be catalyzed by acids or metal catalysts. acs.orggoogle.com For example, 2-amino-6-methylnicotinonitrile has been oxidized using H₂O₂ in the presence of a catalytic amount of methyltrioxorhenium (MTO). google.com

Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are effective for N-oxidation. acs.org However, the cost and safety concerns associated with mCPBA can be disadvantageous for large-scale synthesis. acs.org An alternative is the in-situ generation of peroxyacids from carboxylic acids and H₂O₂. acs.org

Skeletal Editing: Advanced synthetic strategies allow for the modification of the pyridine N-oxide skeleton itself. One reported method involves a nitrogen-to-carbon single atom swap of pyridine N-oxides using a sulfoxide (B87167) under basic conditions, which transforms the N-O motif into a benzene (B151609) ring. chinesechemsoc.org

The choice of synthetic route depends on the specific substituents on the pyridine ring, the desired scale of the reaction, and considerations of cost and safety.

Table 1: Selected Methods for Pyridine N-Oxide Synthesis

| Oxidizing Agent | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., acid, metal) | Cost-effective, produces H₂O as a byproduct | May require catalysts; removal of excess H₂O₂ can be difficult | acs.orggoogle.com |

| m-Chloroperoxybenzoic acid (mCPBA) | Generally mild conditions | Effective and often high-yielding | Expensive, potential safety hazards on large scale | acs.org |

| H₂O₂ / CO₂ | In-situ formation of peroxymonocarbonate | More reactive than H₂O₂ alone | Requires specific reaction setup | acs.org |

Investigation of Structural Modifications on Chemical Reactivity

Structural modifications to the methyl nicotinate 1-oxide scaffold have a profound impact on its chemical reactivity. The interplay between the ester group, the N-oxide moiety, and any additional substituents on the pyridine ring dictates the molecule's behavior in chemical reactions.

Electronic Effects: The N-oxide group is highly polar and can influence the electron density of the pyridine ring. nih.gov This affects the regioselectivity of electrophilic and nucleophilic substitution reactions. Theoretical studies using Density Functional Theory (DFT) on methyl nicotinate and its metal complexes have been used to analyze reactive sites and electronic properties. nih.gov

Reactivity towards Electrophiles and Nucleophiles: The N-oxide oxygen can act as a nucleophile. Pyridine N-oxides can react with Grignard reagents to afford 2-substituted pyridines or pyridine N-oxides, depending on the workup conditions. organic-chemistry.org

Stability: The stability of nicotinate esters can be influenced by various factors. Studies have shown that methyl nicotinate is among the less stable esters when heated on silica (B1680970) gel compared to its isopropyl or hexyl counterparts. researchgate.net The introduction of the N-oxide group can alter this stability profile.

Photophysical Properties: The incorporation of a pyridine N-oxide moiety can influence the fluorescence properties of a molecule. Pyridine N-oxide-BF₂CF₃ complexes have been synthesized and shown to exhibit fluorescence, with the potential for these properties to be tuned by extending the π-conjugated system. researchgate.net

Synthesis of N-Oxides as Potential Prodrug Precursors in Chemical Design

A significant area of research for N-oxides is their application as prodrugs, particularly as hypoxia-activated prodrugs (HAPs). acs.orgchemrxiv.org A prodrug is an inactive or less active compound that is metabolized into a pharmacologically active drug within the body. ontosight.ai

The N-oxide group is an ideal functionality for this purpose for several reasons:

Bioreduction in Hypoxic Environments: Many N-oxides are stable under normal oxygen conditions but can be selectively reduced by enzymes (such as cytochrome P450 oxidoreductases) in the low-oxygen environments characteristic of solid tumors. acs.orgnih.govnih.gov

Release of Active Drugs: The reduction of the N-oxide to the parent pyridine can trigger a cascade of reactions leading to the release of a cytotoxic agent. For example, enamine N-oxides have been designed as hypoxia-activated prodrugs that release a small molecule upon bioreduction. acs.org

Modulating Properties: The N-oxide can mask the activity of a parent drug, improve its solubility, or alter its distribution until it reaches the target site where it is activated. acs.orgontosight.ai

The synthesis of these prodrugs involves incorporating the N-oxide functionality into a molecule containing a "caged" therapeutic agent, which is released upon reduction. nih.gov

Development of Coordination Compounds with Nicotinate Ligands

Nicotinic acid and its derivatives, including esters and N-oxides, are versatile ligands in coordination chemistry. They can coordinate to metal ions through the nitrogen atom of the pyridine ring and/or the oxygen atoms of the carboxylate or N-oxide group. researchgate.netamazonaws.com

Synthesis of Coordination Compounds: Complexes of metal ions such as copper(II), nickel(II), magnesium, and lanthanides with nicotinate ligands have been synthesized and characterized. amazonaws.comacs.orgjournalcsij.comuctm.edu These syntheses often involve reacting a metal salt with the nicotinate ligand in a suitable solvent. amazonaws.comjournalcsij.com

Coordination Modes: The nicotinate ligand can act as a monodentate, bidentate, or bridging ligand, leading to the formation of mononuclear complexes, dimers, or coordination polymers. researchgate.netacs.org For example, in some copper(II) nicotinate complexes with acid amides, a six-coordinate environment around the Cu(II) ion was observed. amazonaws.comresearchgate.net Lanthanide complexes with nicotinate have been shown to form dimeric structures. acs.org

Influence of the N-Oxide Group: The presence of an uncoordinated N-oxide group on a ligand can influence the packing structures of the resulting metal complexes. mdpi.com The oxygen atom of the N-oxide group itself can also participate in coordination to metal ions. researchgate.net

Table 2: Examples of Metal Coordination Compounds with Nicotinate Ligands

| Metal Ion | Ligand(s) | Resulting Structure Type | Reference |

|---|---|---|---|

| Copper(II) | Nicotinate, Acid Amides | Six-coordinate complexes | amazonaws.comresearchgate.net |

| Nickel(II) | Nicotinate, Acid Amides | Octahedral geometry | journalcsij.com |

| Europium(III), Gadolinium(III), Terbium(III) | Nicotinate | Dimeric complexes | acs.org |

| Magnesium | Nicotinate, Acid Amides | Coordination compounds with individual crystal lattices | uctm.edu |

Advanced Applications in Chemical Research Methodologies

Use as a Chemical Synthon in Complex Organic Synthesis

Methyl nicotinate (B505614) 1-oxide is a valuable intermediate or synthon in organic synthesis, primarily due to the unique reactivity conferred by the N-oxide functional group. This group alters the electron distribution of the pyridine (B92270) ring, influencing its reactivity in subsequent chemical transformations.

One of the key documented uses of methyl nicotinate 1-oxide is as a direct precursor to nicotinamide-1-oxide. In a well-established procedure, this compound undergoes ammonolysis—a reaction with ammonium (B1175870) hydroxide—to convert the methyl ester group into a primary amide, yielding nicotinamide-1-oxide. orgsyn.org This reaction is a straightforward and effective method for producing the amide derivative while preserving the N-oxide. orgsyn.orgacs.org

| Reactant | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Ammonium Hydroxide (NH₄OH) | Nicotinamide-1-oxide | Ammonolysis | orgsyn.org |

Furthermore, derivatives of this compound serve as intermediates in multi-step synthetic pathways. For instance, the related compound, methyl 4-bromo-6-methylnicotinate, can be oxidized to form 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide. rsc.org This N-oxide is then used in subsequent reactions, highlighting the role of the N-oxide moiety in synthetic strategies for creating complex substituted pyridine rings. rsc.org The pyridine N-oxide structure is found in various chemical intermediates used for pharmaceuticals and agrochemicals. lookchem.com

Integration into Electrochemical Sensor Development for Biomarker Detection

A comprehensive review of scientific literature indicates that there is currently no documented use of this compound as a component in the development of electrochemical sensors.

It is, however, crucial to distinguish this from its non-oxidized analogue, methyl nicotinate. Methyl nicotinate is a recognized volatile organic biomarker associated with Mycobacterium tuberculosis, and extensive research has been conducted on its detection using various electrochemical methods. mdpi.comnih.govresearchgate.net These sensors often employ materials such as cobalt-dispersed reduced graphene oxide or functionalized titania nanotubes for the recognition of methyl nicotinate. mdpi.comresearchgate.net

There is no available information regarding the use of this compound for the surface functionalization of electrochemical sensors. Research in this area has focused on modifying sensor surfaces with materials like cobalt nanoparticles or copper(II) solutions to create specific binding interactions with the target analyte, methyl nicotinate. mdpi.comnih.gov

No studies were found that investigate the electrochemical oxidation mechanisms of this compound in the context of sensor development. The electrochemical mechanisms that have been studied relate to the detection of methyl nicotinate, where changes in the oxidation state of a transition metal (like copper or cobalt) upon interaction with the biomarker are measured. nih.govresearchgate.net

Application as a Chemical Probe in Microcirculation Studies (Focus on Methodological Development)

There is no evidence in the current scientific literature to suggest that this compound is used as a chemical probe for microcirculation studies.

This application is well-established for the parent compound, methyl nicotinate . diva-portal.orgresearchgate.net Topically applied methyl nicotinate induces local vasodilation and a temporary increase in skin perfusion, making it a useful tool for provoking a response in the microvasculature. researchgate.netnih.govnih.gov This effect is primarily mediated through the prostaglandin (B15479496) pathway and local sensory nerves. nih.govdiva-portal.org The methodological development in this field has focused on optimizing the concentration of methyl nicotinate and standardizing measurement techniques like laser speckle contrast imaging (LSCI) to achieve reproducible results. diva-portal.org

The presence of the N-oxide group in this compound significantly increases the molecule's polarity. This change in physicochemical properties would drastically alter its skin permeability and biological activity compared to methyl nicotinate. Therefore, the established applications of methyl nicotinate in microcirculation research cannot be extrapolated to its 1-oxide derivative.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Routes

The traditional synthesis of pyridine (B92270) N-oxides often involves oxidizing agents that can generate stoichiometric waste products. A key future direction is the development of greener, more sustainable synthetic methodologies. Research into the synthesis of related nicotinate (B505614) derivatives provides a blueprint for this endeavor. For instance, a green and concise synthesis of nicotinamide (B372718) derivatives from methyl nicotinate has been successfully developed using Novozym® 435, a lipase (B570770) from Candida antarctica, in continuous-flow microreactors. nih.gov This enzymatic approach, utilizing an environmentally friendly solvent like tert-amyl alcohol, resulted in high product yields (81.6–88.5%) and significantly shorter reaction times compared to batch processes. nih.gov

Another promising green strategy involves the use of solid catalysts. The synthesis of novel arylazo nicotinate derivatives has been achieved using microporous zeolite as a green, reusable catalyst, which minimizes the production of undesirable byproducts. researchgate.net

Future research for methyl nicotinate 1-oxide could focus on adapting these principles. The key step, the N-oxidation of the pyridine ring of methyl nicotinate, could be explored using catalysts like titanium silicalite with aqueous hydrogen peroxide or enzymatic systems, thereby avoiding harsher reagents and improving the environmental footprint of the synthesis.

Table 1: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis of Nicotinamide Derivatives from Methyl Nicotinate

Data sourced from a study on the synthesis of nicotinamide derivatives. nih.gov

Deeper Elucidation of Complex Reaction Mechanisms

The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, making it more electron-deficient and activating it for different types of reactions compared to the parent methyl nicotinate. While the reaction mechanisms of methyl nicotinate itself have been studied, particularly its vasodilation effect which is mediated by prostaglandin (B15479496) pathways and local sensory nerves acs.org, the mechanisms involving the 1-oxide derivative are a fertile ground for research.

A concise synthetic method for 8-azachromones utilized methyl nicotinate N-oxides as key intermediates. dovepress.com The pivotal step was an intramolecular O-arylation, which involves the nucleophilic attack of an enolate onto the C2 position of the N-oxide ring, activated by reagents like PyBrop or acetic anhydride (B1165640). dovepress.com This highlights how the N-oxide group can facilitate intramolecular cyclization reactions that are not readily accessible with the parent nicotinate ester.

Future studies should aim for a deeper mechanistic elucidation using a combination of kinetic studies, isotopic labeling, and computational modeling to map the transition states and reaction pathways for various transformations of this compound. Understanding these mechanisms is crucial for controlling reaction outcomes and designing novel synthetic applications.

Predictive Modeling for Rational Design of Derivatives

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate the discovery of new derivatives with tailored properties. A study on novel arylazo nicotinate derivatives effectively demonstrated this by using molecular modeling to establish a structure-activity relationship. researchgate.net Frontier Molecular Orbital (FMO) calculations revealed that the energy gap (Eg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) had a strong correlation with the antibacterial efficacy of the compounds against E. coli and B. subtilis. researchgate.net

This methodology can be directly applied to derivatives of this compound. By calculating properties such as molecular electrostatic potential, HOMO/LUMO energies, and dipole moments, researchers can pre-screen virtual libraries of derivatives for desired electronic and steric properties. This rational design approach can guide synthetic efforts, prioritizing candidates with a higher probability of exhibiting specific biological activities or material properties, thus saving significant time and resources.

Expansion of Derivative Libraries for Fundamental Structure-Function Relationships

Systematically expanding the library of derivatives based on the this compound scaffold is essential for establishing robust structure-function relationships. Research on related pyridine carboxylic acid derivatives has shown the profound impact of substitution patterns on biological activity. For instance, in a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives developed as anti-Toxoplasma gondii agents, the substituent at the N-3 position of the quinazolin-4(3H)-one core was found to be critical for activity. researchgate.net

Similarly, various patents on pyridine carboxylic acid derivatives as inhibitors of KDM enzymes (histone demethylases) show that specific substitutions can yield highly potent inhibitors with IC50 values in the low nanomolar range. researchgate.net The development of libraries of this compound derivatives, with systematic variations of substituents on the pyridine ring, would allow for comprehensive Structure-Activity Relationship (SAR) studies. This would elucidate the electronic and steric requirements for interaction with biological targets or for performance in materials science contexts.

Table 2: Example of Structure-Activity Relationship (SAR) for KDM5 Inhibitors

Data adapted from a review on pyridine carboxylic acid isomers as enzyme inhibitors. researchgate.net

Exploration of Intermolecular Interactions in Diverse Chemical Environments

The N-oxide group and the methyl ester group in this compound are both capable of participating in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Understanding these intermolecular forces is fundamental to controlling the compound's self-assembly, crystal packing, and interaction with other molecules.

A crystallographic study of methyl isonicotinate (B8489971) 1-oxide, a structural isomer, revealed that the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which link the molecules into layers. In another example, studies on polymeric copper(I) thiocyanato complexes with methyl nicotinate showed that adjacent layers in the crystal structure were joined by C–H⋯O hydrogen bonds, leading to a three-dimensional network. Furthermore, research into electrochemical sensors has utilized the specific interactions between cobalt nanoparticles and methyl nicotinate for selective detection.

Future research should focus on a systematic exploration of the intermolecular interactions of this compound. This can be achieved through co-crystallization experiments with various hydrogen bond donors and acceptors to form novel supramolecular architectures. Advanced techniques like Hirshfeld surface analysis and 2D fingerprint plots, which have been used to analyze non-covalent interactions in related complexes, can provide quantitative insights into the nature and strength of these interactions, paving the way for the rational design of crystal forms and functional co-crystals.

Q & A

Q. What are the established synthetic routes for Methyl Nicotinate 1-Oxide, and how do their yields and purity compare?

this compound can be synthesized via two primary routes: (1) direct oxidation of methyl nicotinate using oxidizing agents (e.g., hydrogen peroxide in acidic conditions), achieving yields up to 96% , and (2) derivatization from N-methylnicotinamide through oxidative pathways . To optimize purity, researchers should employ post-synthesis purification techniques such as recrystallization or column chromatography. Comparative yield analysis requires monitoring reaction conditions (e.g., temperature, catalyst selection) and validating product purity via HPLC or NMR spectroscopy .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization methods include:

- FT-IR : To confirm the presence of the N-oxide group (stretching vibrations ~1250-1350 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) .

- ¹H/¹³C NMR : For structural verification (e.g., pyridine ring proton shifts at δ 8.5–9.0 ppm and methoxy group at δ 3.9–4.1 ppm) .

- Mass Spectrometry (MS) : To validate molecular weight (153.135 g/mol) and fragmentation patterns .

- HPLC : For purity assessment using reverse-phase columns and UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in airtight, light-resistant containers at 2–8°C to prevent degradation. Safety data indicate no specific flammability risks, but prolonged exposure to moisture or alkaline conditions may hydrolyze the ester bond, forming nicotinic acid 1-oxide . Conduct stability studies under varying pH (e.g., 3–9) and temperatures (25–40°C) to establish degradation kinetics .

Advanced Research Questions

Q. How does the N-oxide moiety influence the reactivity of Methyl Nicotinate in esterification or oxidation reactions compared to its non-oxidized counterpart?

The N-oxide group enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions at the 2- and 4-positions. For example, under basic conditions, this compound undergoes ester hydrolysis faster than methyl nicotinate due to increased ring activation . Oxidation studies using agents like KMnO₄ or ozone could reveal additional reactivity pathways, such as ring-opening or further oxidation of the N-oxide group. Computational modeling (e.g., DFT) may help predict regioselectivity .

Q. What discrepancies exist in the reported biological activities of this compound, and how can methodological variations explain these contradictions?

While nicotinate derivatives are known vasodilators (e.g., hexyl nicotinate in ), limited data exist for the 1-oxide form. Contradictions in bioactivity studies may arise from:

- Purity variability : Impurities from synthesis (e.g., residual oxidizing agents) could skew pharmacological assays .

- Assay conditions : Differences in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), or concentration ranges (IC₅₀ vs. EC₅₀) .

- Metabolic stability : The compound’s susceptibility to enzymatic reduction (e.g., in liver microsomes) may affect in vivo outcomes . Resolving these requires standardized protocols, such as using LC-MS to quantify intact compound levels in biological matrices .

Q. How can researchers design experiments to evaluate the potential role of this compound in lipid metabolism or vascular function?

A PICOT framework ( ) is recommended:

- Population : In vitro models (e.g., endothelial cells) or hyperlipidemic animal models.

- Intervention : Dose-response studies (0.1–100 µM) to assess vasodilation (via wire myography) or lipid-lowering effects (via cholesterol efflux assays).

- Comparison : Benchmark against nicotinic acid or tocopheryl nicotinate .

- Outcome : Quantify changes in NO production (chemiluminescence) or LDL receptor expression (qPCR).

- Time : Acute (1–24 hr) vs. chronic (4–8 weeks) exposure .

Methodological Guidance

Q. What strategies are recommended for resolving spectral ambiguities in this compound characterization?

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., PubChem’s InChI key: YHXKVHQFWVYXIC-UHFFFAOYSA-N) .

- Isotopic labeling : Use ¹⁵N-labeled analogs to confirm N-oxide assignments in complex spectra .

- Collaborative databases : Submit raw spectral data to repositories like NIST Chemistry WebBook for peer validation .

Q. How should researchers critically evaluate literature on this compound’s physicochemical properties?

- Source reliability : Prioritize peer-reviewed journals (e.g., Antioxidants in ) over non-peer-reviewed platforms.

- Data consistency : Cross-check properties like density (1.2 g/cm³) and boiling point (340.5°C) against multiple authoritative sources (e.g., PubChem, NIST) .

- Contextual analysis : Assess whether reported data align with structural analogs (e.g., pyridine N-oxides) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.